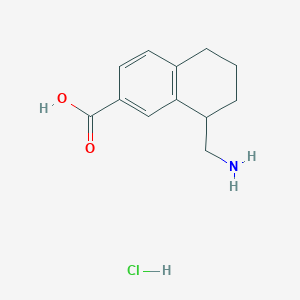

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Description

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthalene core with an aminomethyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name |

8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKGGBUFYPWQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available naphthalene derivatives.

Hydrogenation: The naphthalene core is hydrogenated to form the tetrahydronaphthalene structure.

Functional Group Introduction: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the tetrahydronaphthalene.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and carboxylation steps, ensuring higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Alcohols.

Substitution: Various substituted naphthalene derivatives.

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Ligand Design: Potential use in the design of ligands for catalysis.

Biology and Medicine:

Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

Biochemical Probes: Used in the development of probes for studying biological pathways.

Industry:

Material Science:

Mechanism of Action

The mechanism of action for compounds derived from 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride depends on the specific functional groups introduced. Generally, the aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the carboxylic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

8-(Aminomethyl)-tetralin-2-carboxylic acid: Lacks the tetrahydronaphthalene structure, leading to different chemical properties.

5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups on a tetrahydronaphthalene core

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 241.71 g/mol

- CAS Number : 1956309-44-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of amino and carboxylic acid functional groups facilitates hydrogen bonding and ionic interactions with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in the treatment of diseases where enzyme activity plays a critical role.

- Receptor Binding : Its structure allows it to act as a ligand for various receptors, influencing signaling pathways in cells.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

-

Antimicrobial Activity :

- Studies have demonstrated that derivatives of tetrahydronaphthalene compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

-

Antitumor Activity :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance its antitumor efficacy.

-

Neuroprotective Effects :

- Some research highlights the potential neuroprotective effects of this compound in models of neurodegeneration. It may help mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride, and how can intermediates be characterized?

- Methodology : Start with hydrogenation of naphthalene derivatives (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid) to form the tetrahydronaphthalene backbone, followed by amination at the 8-position using reductive amination or nucleophilic substitution. Key intermediates (e.g., methyl esters or nitriles) can be tracked via HPLC-MS with trifluoroacetic acid (TFA) as a mobile-phase modifier for improved resolution . Confirm regioselectivity using NMR (¹H/¹³C) to distinguish between aminomethyl and carboxylic acid positions .

Q. How can purity and impurities be assessed in synthesized batches of this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify impurities. Cross-reference against pharmacopeial impurity standards (e.g., EP/BP reference materials) for structural identification, particularly for byproducts like unreacted tetrahydronaphthalene precursors or over-aminated derivatives . Quantify trace impurities via LC-MS with electrospray ionization (ESI) in positive mode .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology : Combine X-ray crystallography (for solid-state conformation; monoclinic/triclinic systems with hydrogen-bonded networks) and 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene ring system. For example, NOESY can confirm spatial proximity between the aminomethyl group and adjacent protons .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks using HPLC-UV to monitor degradation. Acidic conditions (pH < 3) may hydrolyze the aminomethyl group, while alkaline conditions (pH > 9) could decarboxylate the carboxylic acid. Identify degradation products via HRMS (Q-TOF) and compare fragmentation patterns to known pathways .

Q. What computational models predict the compound’s hydrogen-bonding interactions in biological systems?

- Methodology : Apply density functional theory (DFT) to map intramolecular hydrogen bonds (e.g., between the aminomethyl group and carboxylic acid). Use Car-Parrinello molecular dynamics (CPMD) simulations to model proton transfer dynamics in aqueous environments, critical for understanding its behavior in enzyme-binding pockets .

Q. How can the compound’s solubility be enhanced for in vivo studies without altering its pharmacophore?

- Methodology : Optimize co-solvent systems (e.g., PEG-400/water) or prepare salt forms (e.g., sodium or lysine salts) while preserving the aminomethyl-carboxylic acid motif. Validate solubility via dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) to detect amorphous/crystalline phase changes .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.